molecular formula C24H31NO2 B14222469 7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide CAS No. 634599-73-8

7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide

Cat. No.: B14222469
CAS No.: 634599-73-8
M. Wt: 365.5 g/mol
InChI Key: FMKQLNFFKJGQRJ-XVAXZDLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide is an organic compound with a complex structure that includes a benzyloxy group, dimethyl groups, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of ethyl 4-methylpent-4-enoate with 3-phenylpropan-1-amine . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation and various reducing agents for reduction reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position typically yields benzoic acids .

Scientific Research Applications

7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide involves its interaction with specific molecular targets and pathways. The benzyloxy group and the phenylethyl group play crucial roles in its reactivity and binding to target molecules. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide is unique due to its combination of functional groups and the specific arrangement of its molecular structure

Properties

CAS No.

634599-73-8

Molecular Formula

C24H31NO2

Molecular Weight

365.5 g/mol

IUPAC Name

2,3-dimethyl-N-[(1R)-1-phenylethyl]-7-phenylmethoxyhept-4-enamide

InChI

InChI=1S/C24H31NO2/c1-19(12-10-11-17-27-18-22-13-6-4-7-14-22)20(2)24(26)25-21(3)23-15-8-5-9-16-23/h4-10,12-16,19-21H,11,17-18H2,1-3H3,(H,25,26)/t19?,20?,21-/m1/s1

InChI Key

FMKQLNFFKJGQRJ-XVAXZDLZSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)C(C)C(C)C=CCCOCC2=CC=CC=C2

Canonical SMILES

CC(C=CCCOCC1=CC=CC=C1)C(C)C(=O)NC(C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.